N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The quinazoline core is then constructed through a series of cyclization reactions, often involving the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide exerts its effects involves several molecular targets and pathways. One key pathway is the inhibition of mitochondrial membrane potential, which leads to the induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, such as kinases and transcription factors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and have shown various biological activities, including anticancer properties.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its combination of a benzodioxole ring with a quinazoline-thiazole core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13N3O4S2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C19H13N3O4S2/c23-17-11-3-1-2-4-12(11)22-16(21-17)15(28-19(22)27)18(24)20-8-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,20,24)(H,21,23) |
InChI Key |
SXRQNIHPKXIWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C4NC(=O)C5=CC=CC=C5N4C(=S)S3 |
Origin of Product |
United States |
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